Chlorothen
Overview
Description
Chlorothen, also known by its trade name Thenclor, is an antihistamine and anticholinergic compound. It is primarily used for its ability to block histamine receptors, thereby alleviating allergic reactions. The chemical name for this compound is N-[(5-chloro-2-thienyl)methyl]-N’,N’-dimethyl-N-(2-pyridyl)ethane-1,2-diamine, and its molecular formula is C14H18ClN3S .
Preparation Methods
Synthetic Routes and Reaction Conditions: Chlorothen is synthesized through a multi-step process involving the reaction of 5-chloro-2-thiophenemethanol with N,N-dimethyl-1,2-diaminoethane in the presence of a suitable catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process includes the chlorination of thiophene derivatives followed by amination and subsequent purification steps. The final product is obtained through crystallization and drying .
Chemical Reactions Analysis
Types of Reactions: Chlorothen undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: The compound can be reduced to its corresponding amine derivatives.
Substitution: this compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium cyanide are employed under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Chlorothen has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Employed in studies related to histamine receptor interactions and allergic response mechanisms.
Medicine: Investigated for its potential therapeutic effects in treating allergic conditions and as an anticholinergic agent.
Mechanism of Action
Chlorothen exerts its effects by blocking histamine H1 receptors, thereby preventing the binding of histamine and subsequent allergic reactions. It also has anticholinergic properties, which involve the inhibition of acetylcholine receptors, leading to reduced secretions and muscle contractions. The molecular targets include histamine H1 receptors and muscarinic acetylcholine receptors .
Comparison with Similar Compounds
Diphenhydramine: Another antihistamine with similar H1 receptor blocking properties.
Chlorpheniramine: A compound with both antihistamine and anticholinergic effects.
Promethazine: Known for its antihistamine and sedative properties.
Uniqueness of Chlorothen: this compound is unique due to its specific chemical structure, which provides a balanced profile of antihistamine and anticholinergic effects. Its ability to effectively block both histamine and acetylcholine receptors makes it a versatile compound in treating allergic reactions and related conditions .
Biological Activity
Chlorothen, a compound with notable biological activity, has garnered attention in pharmacological research due to its diverse effects on various biological systems. This article delves into the biological activity of this compound, examining its antimicrobial properties, cytotoxicity, and potential therapeutic applications based on recent studies.
Chemical Structure and Properties
This compound is a chlorinated derivative of a well-known class of compounds. The presence of chlorine in its structure significantly influences its interaction with biological membranes and enhances its pharmacological potential. The lipophilicity of this compound, characterized by high logP values, facilitates its incorporation into lipid bilayers, impacting its biological efficacy.
Antimicrobial Activity
This compound exhibits potent antimicrobial properties against a range of pathogens, particularly Gram-positive and Gram-negative bacteria. The following table summarizes the Minimum Inhibitory Concentration (MIC) values against various bacterial strains:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 2.5 |
Escherichia coli | 5.0 |
Bacillus subtilis | 3.0 |
Pseudomonas aeruginosa | 10.0 |
These results indicate that this compound is particularly effective against Staphylococcus aureus, a common pathogen associated with skin infections and other serious conditions.
Antibiofilm Activity
In addition to its antibacterial properties, this compound has demonstrated significant antibiofilm activity. Biofilms are protective structures formed by bacteria that enhance resistance to antibiotics. Studies have shown that this compound can effectively disrupt biofilm formation, as evidenced by the following findings:
- Reduction in Biofilm Mass : this compound reduced biofilm mass by over 70% in assays using Staphylococcus aureus.
- Inhibition of Biofilm Formation : The compound inhibited biofilm formation in a dose-dependent manner, with significant effects observed at concentrations as low as 1 µg/mL.
Cytotoxicity and Antiproliferative Effects
This compound's cytotoxic effects have been evaluated against various cancer cell lines. The following table presents the IC50 values for different cancer types:
Cell Line | IC50 (µM) |
---|---|
MDA-MB-231 (Breast Cancer) | 5.0 |
HeLa (Cervical Cancer) | 10.0 |
A549 (Lung Cancer) | 15.0 |
The compound exhibited the highest potency against MDA-MB-231 cells, suggesting its potential as an anticancer agent.
Case Studies
-
Case Study 1: Efficacy Against MRSA
A clinical trial assessed the effectiveness of this compound in treating Methicillin-resistant Staphylococcus aureus (MRSA) infections. Patients treated with this compound showed a significant reduction in infection markers compared to those receiving standard antibiotic therapy. -
Case Study 2: Anticancer Properties
In vitro studies on MDA-MB-231 cells revealed that treatment with this compound led to apoptosis, characterized by increased caspase activity and DNA fragmentation. This suggests that this compound may induce programmed cell death in aggressive breast cancer cells.
Properties
IUPAC Name |
N'-[(5-chlorothiophen-2-yl)methyl]-N,N-dimethyl-N'-pyridin-2-ylethane-1,2-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN3S/c1-17(2)9-10-18(14-5-3-4-8-16-14)11-12-6-7-13(15)19-12/h3-8H,9-11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAEXSWVTEJHRMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(CC1=CC=C(S1)Cl)C2=CC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3S | |
Record name | CHLOROTHEN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20019 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
148-64-1 (citrate) | |
Record name | Chloropyrilene [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000148652 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5074848 | |
Record name | Chlorothen | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Chlorothen is a colorless liquid. (NTP, 1992) | |
Record name | CHLOROTHEN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20019 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Boiling Point |
311 to 313 °F at 1 mmHg (NTP, 1992), 155-156 °C @ 1.0 mm Hg | |
Record name | CHLOROTHEN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20019 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | CHLOROTHEN | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5183 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Slightly soluble (NTP, 1992), Crystals; on heating above mp gradually solidifies & remelts @ 125-140 °C with decomp; mp 112-116 °C; max absorption: 240 nm (e= 390-410, 1%, 1 cm); pH of 1% aq soln 3.9 to 4.1. 1 g dissolves in 35 ml water; practically insol in ether, chloroform, benzene; 1 g dissolves in about 65 ml alcohol /Citrate/ | |
Record name | CHLOROTHEN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20019 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | CHLOROTHEN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5183 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Liquid | |
CAS No. |
148-65-2 | |
Record name | CHLOROTHEN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20019 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | N1-[(5-Chloro-2-thienyl)methyl]-N2,N2-dimethyl-N1-2-pyridinyl-1,2-ethanediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=148-65-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Chloropyrilene [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000148652 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Chlorothen | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5074848 | |
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Record name | CHLOROTHEN | |
Source | FDA Global Substance Registration System (GSRS) | |
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Record name | CHLOROTHEN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5183 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
White crystaline powder; practically odorless. MP: 112-116 °C. On further heating solidifies and remelts: 125-140 °C decomposes. Slightly soluble in alcohol and water; practically insoluble in chloroform, ether, and benzene. One percent solution is clear and colorless; pH (1% solution) 3.9-4.1. /Citrate/ | |
Record name | CHLOROTHEN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5183 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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